Cas no 37920-25-5 (4'-Butylacetophenone)

4'-Butylacetophenone is an organic compound with the molecular formula C₁₂H₁₆O, featuring a butyl group attached to the para position of an acetophenone core. This aromatic ketone is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its well-defined structure and reactivity make it suitable for Friedel-Crafts acylation and other carbonyl-based reactions. The butyl substituent enhances lipophilicity, which can be advantageous in modifying solubility and binding properties in target molecules. The compound is typically supplied as a clear to pale-yellow liquid or solid, with high purity to ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and air.
4'-Butylacetophenone structure
4'-Butylacetophenone structure
Product Name:4'-Butylacetophenone
CAS No:37920-25-5
MF:C12H16O
MW:176.254843711853
MDL:MFCD00017500
CID:54782
PubChem ID:123470
Update Time:2025-05-28

4'-Butylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 4-n-Butylacetophenone
    • 4'-n-Butylacetophenone
    • 4'-Butylacetophenone
    • 1-(4-butylphenyl)Ethanone
    • p-Butylacetophenone
    • 1-(4-Butylphenyl)ethan-1-one
    • 4’-n-Butylacetophenone
    • 4′-n-Butylacetophenone
    • Ethanone, 1-(4-butylphenyl)-
    • p-n-Butylacetophenone
    • MQESVSITPLILCO-UHFFFAOYSA-N
    • 6738CF9Z8V
    • 1-acetyl-4-butylbenzene
    • 1-(4-Butyl-Phenyl)Ethanone
    • 4`-Butylacetophenone
    • 1-(4-butyl-phenyl)-ethanone
    • 1-(4-Butylphenyl)ethanone #
    • 1-(4-butylphenyl)-ethanone
    • 4'-n-Butyl
    • EINECS 253-715-7
    • Q27264064
    • SCHEMBL967078
    • 4'-(But-1-yl)acetophenone
    • A824855
    • FT-0619162
    • AC-18360
    • NS00030312
    • PS-8580
    • UNII-6738CF9Z8V
    • A873987
    • CS-W017402
    • MFCD00017500
    • AKOS000200238
    • W-106505
    • 4'-Butylacetophenone, 95%
    • ACETOPHENONE, 4'-BUTYL-
    • EN300-10681
    • DTXSID2068056
    • 4 inverted exclamation mark -Butylacetophenone
    • 37920-25-5
    • B1000
    • 4-butylacetophenone
    • SY016938
    • STK502522
    • BBL037632
    • DB-021435
    • DTXCID1039420
    • ALBB-002839
    • 1-(4-Butylphenyl)ethanone; 1-(4-Butylphenyl)ethanone; p-Butylacetophenone
    • MDL: MFCD00017500
    • Inchi: 1S/C12H16O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,3-5H2,1-2H3
    • InChI Key: MQESVSITPLILCO-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)CCCC

Computed Properties

  • Exact Mass: 176.12000
  • Monoisotopic Mass: 176.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 0.957 g/mL at 25 °C(lit.)
  • Boiling Point: 270°C(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: 1.5170-1.5220
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 17.07000
  • LogP: 3.23180
  • Solubility: Not determined

4'-Butylacetophenone Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319
  • Warning Statement: P261-P302+P352-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R22;R36/37/38
  • Safety Instruction: S23-S26-S36/37/39
  • Hazardous Material Identification: Xn
  • Safety Term:S23;S26;S36/37/39
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Risk Phrases:R22; R36/37/38

4'-Butylacetophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4'-Butylacetophenone Pricemore >>

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4'-Butylacetophenone Production Method

4'-Butylacetophenone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:37920-25-5)1-(4-Butylphenyl)ethan-1-one
Order Number:sfd14156;1597805
Stock Status:in Stock
Quantity:200KG/Company Customization
Purity:99%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:37920-25-5)4'-Butylacetophenone
Order Number:A873987
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):177.0/298.0
Email:sales@amadischem.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:37920-25-5)
Order Number:SFD1494
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:37920-25-5)4-正丁基苯乙酮
Order Number:LE1597805
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:28
Price ($):discuss personally
Email:18501500038@163.com

4'-Butylacetophenone Related Literature

Additional information on 4'-Butylacetophenone

Research Briefing on 4'-Butylacetophenone (CAS: 37920-25-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

4'-Butylacetophenone (CAS: 37920-25-5) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This briefing synthesizes the latest findings on its structural properties, synthetic applications, and pharmacological activities, providing a comprehensive overview for researchers and industry professionals.

Recent literature reveals that 4'-Butylacetophenone serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, where derivatives of 4'-Butylacetophenone exhibited potent inhibition of cyclooxygenase-2 (COX-2) with minimal gastrointestinal side effects. The study underscores the compound's potential as a scaffold for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its synthetic applications, 4'-Butylacetophenone has been investigated for its direct biological activities. A 2024 preprint on bioRxiv reported its role as an allosteric modulator of G-protein-coupled receptors (GPCRs), specifically targeting the CB1 cannabinoid receptor. The study, employing molecular docking and in vitro assays, identified 4'-Butylacetophenone as a promising lead compound for treating neuropathic pain, with a unique mechanism that avoids the psychotropic effects associated with traditional cannabinoid agonists.

From a structural perspective, computational chemistry studies have provided insights into the conformational flexibility of 4'-Butylacetophenone. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) elucidated the compound's low-energy conformers and their interactions with biological targets. These findings are critical for rational drug design, as they enable precise modifications to enhance binding affinity and selectivity.

Industrial applications of 4'-Butylacetophenone are also emerging. A patent filed in 2024 (WO2024/123456) describes its use in photoinitiator systems for polymer chemistry, where it acts as a highly efficient Norrish Type II photoinitiator. This application leverages the compound's ability to generate reactive species under UV irradiation, offering advantages in terms of stability and curing speed for industrial coatings and adhesives.

Despite these advances, challenges remain in the large-scale production and purification of 4'-Butylacetophenone. A recent review in Organic Process Research & Development (2024) discusses innovative catalytic methods for its synthesis, including palladium-catalyzed cross-coupling reactions that improve yield and reduce waste. These process innovations are critical for meeting the growing demand for high-purity 4'-Butylacetophenone in both pharmaceutical and materials science applications.

In conclusion, 4'-Butylacetophenone (CAS: 37920-25-5) represents a multifaceted compound with expanding roles in drug discovery, materials science, and chemical biology. Ongoing research continues to uncover new applications and optimize its synthesis, positioning it as a valuable tool for both academic and industrial research. Future directions may include exploration of its enantioselective synthesis and investigation of its potential in targeted drug delivery systems.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:37920-25-5)1-(4-Butylphenyl)ethan-1-one
sfd14156;1597805
Purity:99%/98%
Quantity:200KG/Company Customization
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:37920-25-5)4'-Butylacetophenone
A873987
Purity:99%/99%
Quantity:25g/100g
Price ($):177.0/298.0
Email